ATC0065
Overview
Description
ATC0065 is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has an inhibitory concentration (IC50) of 15.7 nanomolar for human MCHR1. This compound does not exhibit significant activity for melanin-concentrating hormone receptor 2. This compound has been shown to have anxiolytic and antidepressant activities .
Mechanism of Action
Target of Action
ATC-0065, also known as 2,4-Quinazolinediamine, is a potent, selective, and orally active antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . The primary role of MCHR1 is to regulate energy balance, feeding behavior, and body weight .
Mode of Action
ATC-0065 interacts with its target, MCHR1, by binding to it and blocking its function, hence acting as an antagonist . This interaction results in the inhibition of the melanin-concentrating hormone (MCH) signaling pathway . ATC-0065 also exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Biochemical Pathways
The primary biochemical pathway affected by ATC-0065 is the MCH signaling pathway. By antagonizing MCHR1, ATC-0065 inhibits the MCH signaling pathway, which plays a crucial role in energy homeostasis, feeding behavior, and body weight regulation .
Pharmacokinetics
It is known that atc-0065 is orally active , suggesting good bioavailability.
Result of Action
The antagonistic action of ATC-0065 on MCHR1 leads to anxiolytic and antidepressant activities . In animal models, oral administration of ATC-0065 has shown to significantly reduce immobility time in forced swimming tests, indicating its antidepressant-like effects .
Biochemical Analysis
Biochemical Properties
ATC-0065 interacts with the MCHR1, exhibiting an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2 . Additionally, ATC-0065 exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Cellular Effects
ATC-0065 has been shown to have anxiolytic and antidepressant activities . It influences cell function by interacting with MCHR1 and serotonin receptors, impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ATC-0065 involves its antagonistic action on the MCHR1 . It binds to the MCHR1, inhibiting its activity and thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, ATC-0065 shows antidepressant-like effects . Specifically, it significantly reduced immobility time in the forced swimming test in rats at dosages of 3 mg/kg, 10 mg/kg, and 30 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATC0065 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The key steps include:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid derivatives under acidic conditions.
Introduction of the cyclohexylamine moiety: This step involves the reaction of the quinazoline intermediate with cyclohexylamine derivatives.
Bromination and trifluoromethoxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ATC0065 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amine or aromatic moieties.
Reduction: Reduction reactions can target the quinazoline core or the aromatic rings.
Substitution: Halogenation and trifluoromethoxylation are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation reagents like bromine or chlorine in the presence of catalysts
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
ATC0065 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of melanin-concentrating hormone receptor antagonists.
Biology: Investigated for its role in modulating melanin-concentrating hormone receptor activity and its effects on feeding behavior and energy balance.
Medicine: Explored for its potential therapeutic effects in treating anxiety and depression due to its anxiolytic and antidepressant properties.
Industry: Utilized in the development of new pharmaceuticals targeting melanin-concentrating hormone receptors
Comparison with Similar Compounds
Similar Compounds
ATC0175: Another melanin-concentrating hormone receptor 1 antagonist with similar anxiolytic and antidepressant activities.
T-226296: A non-peptidic antagonist of melanin-concentrating hormone receptor 1 with potential therapeutic applications.
SNAP-7941: A selective antagonist of melanin-concentrating hormone receptor 1 with anxiolytic properties
Uniqueness of ATC0065
This compound is unique due to its high selectivity and potency for melanin-concentrating hormone receptor 1. It also exhibits good oral bioavailability and metabolic stability, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUWYBAINNZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrCl2F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510732-84-0 | |
Record name | ATC-0065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATC-0065 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.